Cas no 1303491-35-1 (4-((6-methylpyridazin-3-yl)oxy)benzoic acid)

4-((6-methylpyridazin-3-yl)oxy)benzoic acid 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 4-[(6-methyl-3-pyridazinyl)oxy]-
- 4-((6-methylpyridazin-3-yl)oxy)benzoic acid
- 1303491-35-1
- AKOS010655324
- F1912-0229
-
- インチ: 1S/C12H10N2O3/c1-8-2-7-11(14-13-8)17-10-5-3-9(4-6-10)12(15)16/h2-7H,1H3,(H,15,16)
- InChIKey: GNSQRTAWLZOZGU-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=C(OC2=NN=C(C)C=C2)C=C1
計算された属性
- せいみつぶんしりょう: 230.06914219g/mol
- どういたいしつりょう: 230.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.313±0.06 g/cm3(Predicted)
- ふってん: 458.9±35.0 °C(Predicted)
- 酸性度係数(pKa): 4.08±0.10(Predicted)
4-((6-methylpyridazin-3-yl)oxy)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1912-0229-1g |
4-((6-methylpyridazin-3-yl)oxy)benzoic acid |
1303491-35-1 | 95%+ | 1g |
$280.0 | 2023-09-06 | |
Life Chemicals | F1912-0229-5g |
4-((6-methylpyridazin-3-yl)oxy)benzoic acid |
1303491-35-1 | 95%+ | 5g |
$926.0 | 2023-09-06 | |
Life Chemicals | F1912-0229-10g |
4-((6-methylpyridazin-3-yl)oxy)benzoic acid |
1303491-35-1 | 95%+ | 10g |
$1303.0 | 2023-09-06 | |
Life Chemicals | F1912-0229-2.5g |
4-((6-methylpyridazin-3-yl)oxy)benzoic acid |
1303491-35-1 | 95%+ | 2.5g |
$612.0 | 2023-09-06 | |
Life Chemicals | F1912-0229-0.25g |
4-((6-methylpyridazin-3-yl)oxy)benzoic acid |
1303491-35-1 | 95%+ | 0.25g |
$252.0 | 2023-09-06 | |
Life Chemicals | F1912-0229-0.5g |
4-((6-methylpyridazin-3-yl)oxy)benzoic acid |
1303491-35-1 | 95%+ | 0.5g |
$266.0 | 2023-09-06 |
4-((6-methylpyridazin-3-yl)oxy)benzoic acid 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
4-((6-methylpyridazin-3-yl)oxy)benzoic acidに関する追加情報
4-((6-Methylpyridazin-3-yl)oxy)benzoic Acid: A Comprehensive Overview
4-((6-Methylpyridazin-3-yl)oxy)benzoic acid, also known by its CAS number 1303491-35-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a pyridazine ring substituted with a methyl group. The molecule's structure and properties make it a valuable subject for research, particularly in drug discovery and materials science.
The synthesis of 4-((6-Methylpyridazin-3-yl)oxy)benzoic acid involves a series of well-defined chemical reactions, including nucleophilic aromatic substitution and oxidation processes. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity, which are critical for its application in biological assays. Researchers have also explored the use of green chemistry principles to make the synthesis more environmentally friendly.
One of the most promising applications of this compound lies in its potential as a lead molecule in drug development. Preclinical studies have demonstrated that 4-((6-Methylpyridazin-3-yl)oxy)benzoic acid exhibits significant activity against various disease targets, including cancer and inflammatory conditions. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit key enzymes involved in tumor growth and metastasis.
The compound's structure also lends itself to further functionalization, allowing researchers to explore its potential as a building block for more complex molecules. For example, recent work has focused on attaching bioisosteric groups to improve pharmacokinetic properties such as solubility and bioavailability. These modifications have shown promise in enhancing the compound's efficacy in animal models.
In addition to its pharmacological applications, 4-((6-Methylpyridazin-3-yl)oxy)benzoic acid has been studied for its electronic properties, making it a candidate for use in organic electronics. Its ability to form stable charge transfer complexes has been explored in the context of organic photovoltaics and light-emitting diodes (OLEDs). While these applications are still in the early stages of development, they highlight the compound's versatility.
Recent advancements in computational chemistry have also provided deeper insights into the molecular interactions of this compound. Quantum mechanical calculations have revealed that the methyl substitution on the pyridazine ring plays a crucial role in stabilizing certain conformations, which may influence its biological activity. These findings have guided further experimental studies aimed at understanding the relationship between structure and function.
Looking ahead, the continued exploration of 4-((6-Methylpyridazin-3-yl)oxy)benzoic acid's properties is expected to yield new insights into its potential applications. Collaborative efforts between chemists, biologists, and materials scientists are likely to drive innovation in this area, paving the way for novel therapeutic agents and advanced materials.
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